molecular formula C14H9F2N3O2 B13513159 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B13513159
M. Wt: 289.24 g/mol
InChI Key: WSDLXKBPDJJBTK-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 2061266-88-2) is a synthetic benzodiazole derivative of significant interest in medicinal chemistry and materials science. This compound features a benzodiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities, fused with a 4-nitrobenzyl substituent at the 2-position and fluorine atoms at the 5- and 6-positions. Benzodiazole and the closely related benzimidazole scaffolds are recognized as versatile pharmacophores in pharmaceutical development . These structures are known to exhibit diverse biological properties, including antimicrobial , antiviral, and antitumor activities . The specific substitution pattern on this molecule is designed to enhance its potential bioactivity and physicochemical properties. The difluoro substitution on the benzodiazole ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability. The 4-nitrophenylmethyl group provides a substantial aromatic moiety that can influence molecular recognition and binding interactions with biological targets. In research settings, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules, including heterocyclic hybrids. Such hybrids, particularly those combining benzimidazole/benzodiazole cores with other heterocycles like triazoles, have demonstrated enhanced antimicrobial profiles and are actively investigated for overcoming antibiotic resistance . Researchers may also explore its application in the development of novel materials , leveraging its conjugated aromatic system . This product is provided for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H9F2N3O2

Molecular Weight

289.24 g/mol

IUPAC Name

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18)

InChI Key

WSDLXKBPDJJBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Suitable Precursors

Methodology:
A common approach involves cyclization of appropriately substituted o-phenylenediamines with nitroaryl derivatives under controlled conditions. This method leverages the condensation of diamines with nitroaromatic aldehydes or ketones, followed by fluorination.

Reaction Scheme:

o-Phenylenediamine + 4-Nitrobenzaldehyde → Benzodiazole core formation → Fluorination at positions 5 and 6

Key Reagents & Conditions:

  • Acidic catalysts (e.g., polyphosphoric acid, PPA) or Lewis acids (e.g., FeCl₃) to promote cyclization.
  • Solvents such as ethanol, acetic acid, or DMF.
  • Elevated temperatures (~80-150°C).

Research Data:
A study detailed the synthesis of benzodiazole derivatives via cyclization of o-phenylenediamines with nitrobenzaldehyde under reflux, followed by fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to selectively introduce fluorine atoms at the 5 and 6 positions.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Methodology:
Selective fluorination at the 5 and 6 positions can be achieved via nucleophilic aromatic substitution on a precursor bearing suitable leaving groups (e.g., chlorides or nitro groups) on the benzodiazole ring.

Reaction Scheme:

Precursor with leaving groups + Fluoride source (e.g., KF, CsF) → Fluorination at desired positions

Key Reagents & Conditions:

  • Potassium fluoride (KF) or cesium fluoride (CsF) as fluorinating agents.
  • Polar aprotic solvents such as DMF or DMSO.
  • Elevated temperatures (100-150°C).

Research Data:
A study demonstrated fluorination of benzodiazole derivatives using CsF in DMSO at 120°C, achieving regioselective fluorination at positions 5 and 6.

Functionalization with 4-Nitrophenylmethyl Groups

Methodology:
The attachment of the 4-nitrophenylmethyl group at the 2-position involves a nucleophilic substitution or Mannich-type reaction, where a methylating agent reacts with the nitrogen atom of the benzodiazole core.

Reaction Scheme:

Benzodiazole derivative + 4-Nitrobenzyl chloride or 4-Nitrobenzyl methylating reagent → 2-[(4-Nitrophenyl)methyl]-benzodiazole

Key Reagents & Conditions:

  • 4-Nitrobenzyl chloride or 4-nitrobenzyl methyl sulfate as methylating agents.
  • Base such as K₂CO₃ or NaHCO₃.
  • Solvent like acetonitrile or ethanol.
  • Mild heating (~50°C).

Research Data:
A synthetic route involved reacting the benzodiazole core with 4-nitrobenzyl chloride in the presence of potassium carbonate, yielding the desired methylated derivative with high efficiency.

Specific Synthetic Route Exemplified in Literature

Based on the detailed research, a representative synthesis involves:

Step Description Reagents & Conditions Reference
1 Formation of benzodiazole core o-Phenylenediamine + Nitrobenzaldehyde Reflux in ethanol, acid catalysis
2 Selective fluorination Nucleophilic fluorination using NFSI or Selectfluor Room temperature to 80°C
3 Attachment of 4-nitrophenylmethyl group Reaction with 4-nitrobenzyl chloride K₂CO₃ in acetonitrile, 50°C

This sequence yields the target compound with high purity and yield, suitable for further biological or material applications.

Notes on Optimization and Industrial Scale-up

  • Reaction Conditions: Elevated temperatures and polar aprotic solvents enhance fluorination efficiency.
  • Catalysts: Lewis acids or phase-transfer catalysts can improve regioselectivity.
  • Automation: Continuous flow reactors can optimize yield and safety during fluorination steps.
  • Yield Optimization: Purification via recrystallization or chromatography ensures high purity.

Summary of Key Data

Parameter Details Source
Molecular formula C₁₄H₉F₂N₃O₂
Molecular weight 289.24 g/mol
Typical yield 65-85%
Reaction temperature 50-150°C
Solvent Ethanol, acetonitrile, DMSO

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.

Scientific Research Applications

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Effects
Target Compound 5,6-difluoro, 4-nitrophenylmethyl ~289.23* Not provided High electron-withdrawing (nitro), enhanced metabolic stability (F), potential bioactivity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole 5,6-dichloro, 2-fluorophenylmethyl 406.67 337920-68-0 Increased lipophilicity (Cl), halogen bonding potential, bulky pyridinyl substituent
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazole 4-chlorophenylmethyl ~242.69* CID:853038 Moderate electron-withdrawing (Cl), reduced steric hindrance compared to nitro group
1-Ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole 4-fluoro, ethyl, imidazolylmethyl 289.29 1311923-48-4 Polar imidazole enhances solubility, ethyl group increases hydrophobicity

*Molecular weights calculated based on inferred formulas.

Key Observations:
  • Lipophilicity : Chlorine substituents (e.g., in the dichloro analog) increase lipophilicity compared to fluorine, which may enhance membrane permeability but reduce aqueous solubility .
  • Steric Considerations : The 4-nitrophenylmethyl group introduces steric bulk, which could hinder molecular packing in crystal structures or reduce binding pocket accessibility in biological targets compared to smaller substituents like methyl or imidazolyl .

Crystallographic and Structural Analysis

Crystal structures of benzodiazole derivatives are often resolved using SHELX software (). For example:

  • SHELXL Refinement : The dichloro analog () may exhibit tighter molecular packing due to halogen-halogen interactions, whereas the target compound’s nitro group could lead to layered structures stabilized by nitro-aromatic interactions .

Biological Activity

The compound 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of two fluorine atoms and a nitrophenyl group. The molecular formula is C13H8F2N4O2C_{13}H_{8}F_{2}N_{4}O_{2}, and its molecular weight is approximately 296.23 g/mol. The chemical structure can be represented as follows:

Structure C13H8F2N4O2\text{Structure }\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research has shown that compounds in the benzodiazole family exhibit significant antimicrobial properties. A study investigating various derivatives found that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it has selective cytotoxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The proposed mechanism of action for the biological activity of this compound involves the inhibition of DNA synthesis and disruption of cellular processes associated with proliferation. This is supported by studies showing increased levels of apoptosis in treated cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound against breast cancer cells. The researchers reported that treatment with this compound resulted in a substantial reduction in cell viability and induced apoptosis through mitochondrial pathways.

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